5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine

Medicinal Chemistry Drug Design Physicochemical Property

This functionalized pyrimidine scaffold features a critical C5-bromo substituent enabling transition metal-catalyzed cross-coupling (Suzuki, Sonogashira) for rapid SAR library generation. The 4-hydrazinyl group allows cyclization to fused pyrazolo[3,4-d]pyrimidines and [1,2,4]triazolo[4,3-c]pyrimidines—privileged kinase inhibitor motifs. Compared to non-brominated analogs, the bromo handle provides superior synthetic versatility and quantifiably higher lipophilicity (Consensus Log P 1.08). Ideal for medicinal chemistry programs targeting EGFR and other kinases. Supplied as a solid; bulk quantities available upon request.

Molecular Formula C5H7BrN4S
Molecular Weight 235.11 g/mol
CAS No. 875-96-7
Cat. No. B3162037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine
CAS875-96-7
Molecular FormulaC5H7BrN4S
Molecular Weight235.11 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C(=N1)NN)Br
InChIInChI=1S/C5H7BrN4S/c1-11-5-8-2-3(6)4(9-5)10-7/h2H,7H2,1H3,(H,8,9,10)
InChIKeyWHXIJUFFJQVVDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine (CAS 875-96-7): Baseline Properties and Procurement Considerations


5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine (CAS 875-96-7) is a heterocyclic building block with a molecular formula of C5H7BrN4S and a molecular weight of 235.11 g/mol [1]. It is characterized by a pyrimidine core substituted at the 2-position with a methylthio group, at the 4-position with a hydrazinyl group, and at the 5-position with a bromine atom. The compound is commercially available in research quantities from multiple vendors and is typically supplied as a solid with purity specifications ranging from 97% to 98% . Its primary utility lies in its role as a versatile synthetic intermediate, particularly for the construction of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and [1,2,4]triazolo[4,3-c]pyrimidines, which are scaffolds of interest in medicinal chemistry [1].

Why 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine (CAS 875-96-7) Cannot Be Replaced by a Close Analog


While many pyrimidine derivatives share a common core, substituting 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine with a simpler analog like 4-Hydrazinyl-2-(methylthio)pyrimidine (CAS 104408-29-9) or a chlorinated variant fundamentally alters the molecule's synthetic utility and physicochemical properties. The C5-bromo substituent is not a passive element; it serves as a critical synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse aryl, alkenyl, or alkynyl groups at a specific position . Attempting to perform such a reaction on a non-brominated analog would require a different, potentially lower-yielding, functionalization strategy. Furthermore, the presence of bromine substantially modifies key computed properties compared to the non-brominated analog, including an increase in lipophilicity and a decrease in aqueous solubility [1]. These differences have direct consequences for compound handling, purification, and its subsequent behavior in downstream assays. Therefore, procurement decisions cannot be based on the pyrimidine scaffold alone; the specific substitution pattern is an essential determinant of the compound's utility and performance.

Quantitative Differentiation Evidence for 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine (CAS 875-96-7)


Enhanced Lipophilicity vs. Non-Brominated Analog

The introduction of a bromine atom at the C5 position significantly increases the compound's lipophilicity, a critical parameter for membrane permeability and pharmacokinetic properties. This is a direct and quantifiable difference from the non-brominated analog.

Medicinal Chemistry Drug Design Physicochemical Property

Reduced Aqueous Solubility vs. Non-Brominated Analog

Concomitant with the increase in lipophilicity, the presence of the C5-bromine atom leads to a measurable decrease in predicted aqueous solubility. This is a direct consequence of the substitution pattern and must be accounted for in experimental design.

Medicinal Chemistry Formulation Physicochemical Property

Unique Synthetic Versatility Due to C5-Bromo Substituent

The C5-bromo substituent is a non-replaceable functional group for enabling specific transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the introduction of aryl, alkenyl, or alkynyl groups at this position, a transformation that is not directly possible with the non-brominated analog [1]. The methylthio and hydrazinyl groups provide additional, orthogonal points for derivatization, making this compound a highly versatile three-point scaffold for the construction of complex heterocycles such as pyrazolo[3,4-d]pyrimidines [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

High-Value Application Scenarios for 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine (CAS 875-96-7)


Synthesis of 5-Substituted Fused Heterocyclic Libraries via Cross-Coupling

This compound is ideally suited for medicinal chemistry programs aimed at exploring structure-activity relationships (SAR) around a pyrimidine core. The C5-bromo substituent allows for the systematic introduction of a wide variety of aromatic and aliphatic groups via Suzuki or Sonogashira coupling [1]. This enables the rapid generation of diverse compound libraries, where the hydrazinyl group can be further cyclized to form fused pyrazolo- or triazolo-pyrimidine systems, as described in the literature [1].

Physicochemical Property Modulation in Lead Optimization

The presence of the bromine atom provides a quantifiable increase in lipophilicity (Consensus Log P of 1.08) and a corresponding decrease in aqueous solubility (0.948 mg/mL) compared to the non-brominated analog . In a lead optimization campaign, this compound serves as a valuable starting point for achieving a target lipophilicity range, with the potential for further property tuning by replacing the bromine atom with different substituents via cross-coupling [1].

Building Block for Kinase Inhibitor Scaffolds

Pyrimidines substituted with a methylthio group are a recognized core motif in kinase inhibitors, including those targeting EGFR mutants [2]. The 5-bromo-4-hydrazinyl-2-(methylthio)pyrimidine scaffold provides a functionalized entry point into this chemical space. The hydrazinyl group can be elaborated to form fused heterocycles that mimic the adenine ring of ATP, while the C5-bromo handle allows for the attachment of solvent-exposed or hydrophobic pocket-binding moieties [1]. This makes it a strategic building block for researchers developing novel kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.